molecular formula C11H18O5 B1296581 Diethyl isobutyroylmalonate CAS No. 21633-78-3

Diethyl isobutyroylmalonate

Cat. No.: B1296581
CAS No.: 21633-78-3
M. Wt: 230.26 g/mol
InChI Key: CBFJLYQEACAOLC-UHFFFAOYSA-N
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Description

Diethyl isobutylmalonate (CAS 10203-58-4) is a branched-chain malonate ester with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.28 g/mol . Structurally, it consists of two ethyl ester groups and an isobutyl (2-methylpropyl) substituent at the central carbon of the malonic acid backbone. It is a colorless liquid with a boiling point of 225°C and is synthesized via the alkylation of diethyl malonate with isobutyl bromide in the presence of a base, such as sodium ethoxide . Its primary application is as a pharmaceutical intermediate, particularly in synthesizing isobutylmalonic acid and other bioactive molecules .

Properties

IUPAC Name

diethyl 2-(2-methylpropanoyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-5-15-10(13)8(9(12)7(3)4)11(14)16-6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFJLYQEACAOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306102
Record name Diethyl (2-methylpropanoyl)propanedioate
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URL https://comptox.epa.gov/dashboard/DTXSID70306102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21633-78-3
Record name 21633-78-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (2-methylpropanoyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl isobutyroylmalonate can be synthesized through the esterification of malonic acid derivatives with isobutyric acid derivatives. One common method involves the reaction of diethyl malonate with isobutyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: For large-scale industrial production, the process involves the use of catalysts and optimized reaction conditions to enhance yield and purity. The use of sodium or potassium ethoxide as a catalyst in an ethanol solvent is common. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Hydrolysis Reactions

Diethyl isobutyroylmalonate undergoes hydrolysis under acidic, basic, or enzymatic conditions to yield isobutyroylmalonic acid or its derivatives. Enzymatic hydrolysis using pig liver esterase (PLE) demonstrates notable diastereoselectivity. For example, in studies of structurally similar malonate diesters (Table 1):

SubstrateEnzymeCo-solvent (EtOH%)Yield (%)Diastereomeric Ratio (d.r.)Major Product
4aCrude PLE2.5758:1(2R,4S)-5a
4cCrude PLE2.5574.1:1(2R,4S)-5c
4cPLE 30.8303.8:1(2S,4S)-5c*

Adapted from

Key findings:

  • Crude PLE favors the (2R,4S) diastereomer, while PLE isoenzymes 3 and 4 invert selectivity to (2S,4S) .

  • Bulky substituents (e.g., benzyl groups) reduce reaction efficiency, suggesting steric hindrance in the enzyme’s active site .

For this compound, analogous enzymatic hydrolysis would likely proceed with moderate yields (50–60%) and selectivity influenced by the isobutyroyl group’s steric profile.

Alkylation Reactions

The malonic ester synthesis mechanism applies to this compound, enabling sequential alkylation at the α-position:

  • Deprotonation : Strong bases (e.g., NaOEt) abstract the acidic α-hydrogen, forming a resonance-stabilized enolate.

  • Alkylation : The enolate reacts with alkyl halides (e.g., butyl bromide) via an SN2 mechanism5.

  • Hydrolysis : Acidic workup converts the diester to a substituted malonic acid, which decarboxylates upon heating.

Example reaction sequence:

text
This compound → Deprotonation (NaOEt) → Alkylation (R-X) → Hydrolysis (H3O⁺, Δ) → Decarboxylation → Substituted isobutyric acid derivative

This method is widely used to synthesize branched carboxylic acids and ketones57.

Mitsunobu Reaction

This compound can act as the carboxylic acid component in Mitsunobu reactions, esterifying alcohols with retention of stereochemistry:

Mechanism :

  • Betaine formation : Triphenylphosphine reacts with diethyl azodicarboxylate (DEAD), generating a phosphonium intermediate .

  • Nucleophilic attack : The alcohol displaces the intermediate, forming an oxyphosphonium species.

  • Esterification : The carboxylate anion from this compound attacks the oxyphosphonium carbon, yielding the ester product .

Optimized protocol :

  • Order of addition : Alcohol, this compound, PPh₃, then DEAD .

  • Solvent : THF or diethyl ether at 0°C, followed by stirring at room temperature .

Oxidative Functionalization

This compound participates in oxidative C–H activation reactions mediated by DEAD. For example:

  • C1 arylation : DEAD facilitates coupling of tetrahydroisoquinolines with aryl Grignard reagents under metal-free conditions .

  • Reaction scope : Compatible with electron-rich and electron-poor aryl groups, yielding products in 60–85% efficiency .

Scientific Research Applications

Diethyl isobutyroylmalonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl isobutyroylmalonate involves its ability to act as a nucleophile in various chemical reactions. The ester groups can participate in nucleophilic substitution and condensation reactions, while the isobutyryl group can undergo oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of diethyl isobutylmalonate with structurally similar malonate esters:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituent Synthesis Method
Diethyl isobutylmalonate C₁₁H₂₀O₄ 216.28 225 Isobutyl (2-methylpropyl) Alkylation of diethyl malonate with isobutyl bromide
Diethyl benzylmalonate C₁₄H₁₈O₄ 250.29 Not reported Benzyl Alkylation with benzyl bromide
Diethyl isoamylmalonate C₁₂H₂₂O₄ 230.30 Not reported Isoamyl (3-methylbutyl) Alkylation with isoamyl bromide
Diethyl malonate (parent) C₇H₁₂O₄ 160.17 199 None (parent compound) Esterification of malonic acid with ethanol
Dibutyl malonate C₁₁H₂₀O₄ 216.28 285 Butyl Esterification with butanol

Key Observations :

  • Branching vs.
  • Boiling Points : Bulky substituents (e.g., benzyl in diethyl benzylmalonate) may lower volatility, but data gaps exist for some analogs .

Stability and Toxicity

  • Hydrolysis : All malonate esters hydrolyze in acidic/basic conditions to malonic acid. Diethyl isobutylmalonate’s hydrolysis rate is slower than diethyl malonate due to steric effects .
  • Toxicity: Limited data for diethyl isobutylmalonate, but diethyl malonate is classified as low-toxicity (LD₅₀ > 2,000 mg/kg in rats) .

Biological Activity

Diethyl isobutyroylmalonate is an organic compound with the molecular formula C11H18O5C_{11}H_{18}O_5 and a molecular weight of 230.26 g/mol. It is classified as a diester derived from malonic acid and isobutyric acid, featuring two ethyl ester groups and one isobutyryl group. This unique structure contributes to its diverse biological activities and applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.

Synthesis Methods

This compound can be synthesized through several methods:

  • Esterification : The most common method involves the reaction of diethyl malonate with isobutyryl chloride in the presence of a base such as pyridine or triethylamine under reflux conditions.
  • Industrial Production : For large-scale production, catalysts like sodium or potassium ethoxide are used in ethanol solvent to enhance yield and purity. The reaction mixture is subsequently distilled to isolate the product from by-products.

Chemical Reactions

The compound undergoes various chemical reactions:

  • Nucleophilic Substitution : The ester groups can participate in nucleophilic substitution reactions.
  • Hydrolysis : Under acidic or basic conditions, it can be hydrolyzed to yield malonic acid and isobutyric acid derivatives.
  • Condensation Reactions : It can react with aldehydes or ketones to form β-keto esters.

Biological Activity

This compound exhibits a range of biological activities that make it a valuable compound in research and application:

The biological activity of this compound is largely attributed to its ability to act as a nucleophile in various chemical reactions. Its ester groups allow for participation in nucleophilic substitutions, while the isobutyryl group can undergo oxidation and reduction reactions. These interactions influence molecular targets and pathways relevant to medicinal chemistry.

Biological Applications

  • Antiviral Activity : Similar compounds have shown effectiveness against various viral infections by inhibiting viral replication.
  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which may be beneficial in treating inflammatory diseases.
  • Anticancer Potential : Some studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cells.
  • Enzyme Inhibition : It has been utilized in studies examining enzyme mechanisms and metabolic pathways, contributing to drug development.

Case Studies

Several case studies highlight the compound's biological relevance:

  • A study demonstrated that derivatives of this compound showed significant inhibition of certain cancer cell lines, suggesting potential use in cancer therapy.
  • Another case reported its effectiveness in modulating inflammatory responses in vitro, indicating its potential for therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Diethyl malonateLacks isobutyryl groupLimited antiviral and anticancer activity
Diethyl isobutylmalonateContains an isobutyl groupModerate biological activity
This compoundContains both ethyl ester and isobutyryl groupsBroad spectrum of biological activities

The unique structure of this compound, particularly the presence of both ethyl ester and isobutyryl groups, enhances its reactivity and versatility compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the key considerations when designing a synthesis protocol for Diethyl isobutyroylmalonate to ensure high yield and purity?

  • Methodological Answer: Focus on solvent selection (e.g., anhydrous ethanol or THF to avoid hydrolysis), temperature control (maintain 0–5°C during enolate formation to suppress side reactions), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of diethyl malonate to isobutyryl chloride). Use catalytic bases like sodium ethoxide to enhance enolate reactivity. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials or byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should be prioritized?

  • Methodological Answer:

  • NMR: Analyze 1H^1H NMR for ester methyl/methylene protons (δ 1.2–1.4 ppm) and the α-proton to the carbonyl (δ 3.4–3.6 ppm). 13C^{13}C NMR should confirm the malonate carbonyls (~170 ppm) and isobutyroyl group branching.
  • IR: Identify ester C=O stretching (~1740 cm1^{-1}) and malonate C-O-C asymmetric stretching (~1250 cm1^{-1}).
  • Mass Spectrometry: Use high-resolution MS to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 231.1) and fragmentation patterns (e.g., loss of ethoxy groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized for the alkylation of this compound enolates to minimize side reactions like over-alkylation or hydrolysis?

  • Methodological Answer:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize the enolate while avoiding protic solvents that promote hydrolysis.
  • Base Selection: Strong, bulky bases (e.g., LDA or KHMDS) enhance enolate formation and regioselectivity.
  • Temperature Control: Maintain sub-ambient temperatures (−78°C to 0°C) to slow competing reactions.
  • Electrophile Addition Rate: Slow addition of alkyl halides (e.g., 1 drop/sec) ensures controlled mono-alkylation. Monitor reaction progress via TLC or in situ IR .

Q. How should researchers address discrepancies in melting point or NMR data when characterizing this compound?

  • Methodological Answer:

  • Purity Assessment: Re-crystallize the compound using a solvent pair (e.g., ethanol/water) and re-analyze.
  • Isotopic Shifts: For NMR, confirm solvent deuteration (e.g., CDCl3_3) and rule out residual protons.
  • Polymorphism: Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting melting points.
  • Alternative Techniques: Cross-validate with 1H^1H-13C^{13}C HSQC or HMBC NMR to resolve overlapping signals .

Q. What computational methods can predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulate solvent effects on enolate stability.
  • Retrosynthetic Software: Tools like Synthia or Reaxys propose viable routes by analogy to malonate derivatives .

Safety and Data Analysis

Q. What are the critical safety protocols for handling this compound during exothermic reactions?

  • Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation of vapors (TLV: 5 mg/m3^3).
  • PPE: Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Thermal Control: Employ jacketed reactors with coolant circulation (e.g., −20°C brine) for enolate formation.
  • Spill Management: Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .

Q. Which statistical methods are recommended for analyzing reproducibility in this compound synthesis?

  • Methodological Answer:

  • Standard Deviation (SD): Calculate SD across triplicate syntheses to quantify yield variability.
  • t-Tests/ANOVA: Compare batch-to-batch differences (e.g., pH or temperature effects).
  • Control Charts: Monitor process stability over time (e.g., Shewhart charts for purity %) .

Q. How do storage conditions impact the stability of this compound?

  • Methodological Answer:

  • Temperature: Store at 2–8°C in amber vials to prevent thermal decomposition or photodegradation.
  • Moisture: Use desiccants (silica gel) in sealed containers to avoid hydrolysis.
  • Shelf Life: Conduct accelerated stability studies (40°C/75% RH for 6 months) to extrapolate degradation kinetics .

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